molecular formula C11H7BrN2O B1379925 3-[5-(bromomethyl)-3-isoxazolyl]Benzonitrile CAS No. 1158735-32-0

3-[5-(bromomethyl)-3-isoxazolyl]Benzonitrile

Cat. No.: B1379925
CAS No.: 1158735-32-0
M. Wt: 263.09 g/mol
InChI Key: YDQIZWAZDSCHEP-UHFFFAOYSA-N
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Description

3-[5-(Bromomethyl)-3-isoxazolyl]Benzonitrile is an organic compound with the molecular formula C11H7BrN2O. This compound features a benzonitrile moiety substituted with a 5-(bromomethyl)-3-isoxazolyl group. It is of interest in various fields of chemical research due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(bromomethyl)-3-isoxazolyl]Benzonitrile typically involves a multi-step process. One common method includes the cycloaddition reaction of oximes with dipolarophiles under basic conditions. For example, diethyl-1-bromovinyl phosphonate can react with oximes to form 3,5-disubstituted isoxazoles . Another approach involves the use of a multi-component reaction (MCR) in a DMF/water mixture, yielding the desired product in good to excellent yields .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as the use of ionic liquids as solvents and phase transfer catalysts, can be applied to optimize the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-[5-(Bromomethyl)-3-isoxazolyl]Benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Products: Depending on the nucleophile, various substituted isoxazoles can be formed.

    Coupling Products: Products of cross-coupling reactions include biaryl compounds and other complex structures.

Scientific Research Applications

3-[5-(Bromomethyl)-3-isoxazolyl]Benzonitrile is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[5-(bromomethyl)-3-isoxazolyl]Benzonitrile involves its reactivity due to the presence of the bromomethyl group and the isoxazole ring. The bromomethyl group can undergo nucleophilic substitution, while the isoxazole ring can participate in various cycloaddition reactions. These properties make it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

3-[5-(bromomethyl)-1,2-oxazol-3-yl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrN2O/c12-6-10-5-11(14-15-10)9-3-1-2-8(4-9)7-13/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDQIZWAZDSCHEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=NOC(=C2)CBr)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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